![molecular formula C10H16Cl2N4 B2969585 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride CAS No. 1289387-20-7](/img/structure/B2969585.png)
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride
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Description
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-amine hydrochloride, also known by its chemical formula C₁₁H₁₈Cl₂N₄ , is a synthetic compound. It falls within the class of piperidine derivatives and contains a pyrimidine ring with a chlorine substitution at position 4 and a methyl group at position 5. The hydrochloride salt form enhances its solubility in water and facilitates its use in pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of a chloro-substituted pyrimidine precursor with a piperidine amine. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and derivatizations. These reactions can lead to the synthesis of novel derivatives or modifications of existing compounds. Researchers have investigated its reactivity in different contexts .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-7-6-13-10(14-9(7)11)15-4-2-8(12)3-5-15;/h6,8H,2-5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKCJOJRTHBDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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